N-(3-chloro-4-methoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
CAS No.:
Cat. No.: VC16339522
Molecular Formula: C23H18ClN3O4
Molecular Weight: 435.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18ClN3O4 |
|---|---|
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C23H18ClN3O4/c1-30-20-10-8-15(12-17(20)24)26-22(28)14-7-9-16-18(11-14)25-13-27(23(16)29)19-5-3-4-6-21(19)31-2/h3-13H,1-2H3,(H,26,28) |
| Standard InChI Key | KGGGQXYUJVAQSM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC)Cl |
Introduction
N-(3-chloro-4-methoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. This particular compound features a chloro group and methoxy groups, which may enhance its biological efficacy.
Synthesis and Chemical Reactions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves several key steps:
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Cyclization: The process begins with the cyclization of anthranilic acid derivatives to form the quinazoline core.
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Functional Group Modifications: Subsequent steps involve the introduction of methoxyphenyl and chloro-methoxyphenyl groups through various chemical reactions.
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Reaction Conditions: Careful control of reaction conditions such as temperature, solvent choice, and reaction time is crucial to ensure high yield and purity of the final product.
Biological Applications
This compound has potential applications in medicinal chemistry, particularly in cancer research and drug development. Its mechanism of action involves interaction with specific molecular targets within cells, which may include pathways involved in cell proliferation and apoptosis.
| Application Area | Potential Use |
|---|---|
| Cancer Research | Anti-cancer activities through interaction with cell proliferation pathways. |
| Drug Development | Potential as a lead compound for developing new drugs with anti-inflammatory and anti-cancer properties. |
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